![molecular formula C19H21ClN4O3 B1672568 5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride CAS No. 143692-48-2](/img/structure/B1672568.png)
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de GYKI 53655 est un composé synthétique connu pour son rôle d'antagoniste non compétitif des récepteurs de l'acide α-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique (AMPA) et des récepteurs de la kainate . C'est un dérivé de la 2,3-benzodiazépine et il est principalement utilisé dans la recherche scientifique pour étudier les fonctions de ces récepteurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de GYKI 53655 implique plusieurs étapes, en commençant par le précurseur benzodiazépinique approprié. Les étapes clés comprennent :
Formation du noyau benzodiazépinique : Cela implique la cyclisation d'un précurseur approprié pour former le cycle benzodiazépinique.
Fonctionnalisation : Introduction de groupes fonctionnels tels que le groupe méthylènedioxy et le groupe amino à des positions spécifiques sur le cycle benzodiazépinique.
Formation du chlorhydrate : La dernière étape implique la conversion de la base libre en sa forme de sel de chlorhydrate.
Méthodes de production industrielle
La production industrielle du chlorhydrate de GYKI 53655 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et un contrôle qualité rigoureux pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de GYKI 53655 subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier au niveau du groupe méthylènedioxy.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les halogénures d'alkyle et les chlorures d'acyle en conditions basiques.
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés alkylés ou acylés du chlorhydrate de GYKI 53655 .
Applications De Recherche Scientifique
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride is a molecule with a variety of applications that are still being researched.
Molecular Structure and Properties
The molecular structure of this compound features a benzodiazepine core modified with a dioxolo group and an aminophenyl substituent. Computational chemistry tools can visualize the structural representation to analyze bond lengths, angles, and electron density distributions. Key physical and chemical properties are crucial for formulation development in pharmaceutical applications, though the specifics are not detailed in the provided search results.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. These routes may include nucleophilic substitutions and cyclization processes to form the dioxole and benzodiazepine structures.
Chemical Reactivity
The chemical reactivity of this compound is essential for further derivatization and optimization of the compound's pharmacological profile.
Mechanism of Action
The mechanism of action for this compound primarily involves modulation of neurotransmitter systems. Quantitative studies using electrophysiological techniques have been utilized to elucidate these mechanisms.
Mécanisme D'action
GYKI 53655 hydrochloride exerts its effects by binding to AMPA and kainate receptors, thereby inhibiting their activity. This inhibition is non-competitive, meaning that the compound binds to a site distinct from the glutamate binding site. This leads to a decrease in the excitatory neurotransmission mediated by these receptors . The molecular targets include the GluA1 subunit of AMPA receptors and the GluK3 subunit of kainate receptors .
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de GYKI 52466 : Un autre dérivé de la 2,3-benzodiazépine avec des propriétés similaires d'antagoniste des récepteurs AMPA.
Chlorhydrate de LY300168 : Un composé ayant une structure et une fonction similaires à celles du chlorhydrate de GYKI 53655.
Unicité
Le chlorhydrate de GYKI 53655 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste des récepteurs AMPA. Il a été démontré qu'il avait une affinité plus élevée pour la sous-unité GluA1 par rapport à d'autres composés similaires . Cela en fait un outil précieux en recherche pour comprendre les rôles spécifiques des récepteurs AMPA dans divers processus physiologiques et pathologiques .
Activité Biologique
The compound 5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride, known by its CAS number 143692-48-2, belongs to a class of benzodiazepine derivatives that exhibit significant biological activity. This article focuses on the compound's pharmacological properties, particularly its interaction with AMPA receptors and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a complex structure characterized by a benzodiazepine core with various functional groups that contribute to its biological activity. The presence of an amino group on the phenyl ring is particularly noteworthy as it influences the compound's interaction with biological targets.
Research has shown that compounds in the benzodiazepine family act primarily as antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial in mediating excitatory neurotransmission in the central nervous system. The specific compound under discussion has been demonstrated to inhibit AMPA receptor activity in a noncompetitive manner, which is significant for its potential use in treating neurological disorders associated with glutamate excitotoxicity .
In Vitro Studies
In studies utilizing whole-cell patch-clamp techniques on HEK293 cells expressing AMPA receptors, it was found that the compound significantly affected the desensitization rates of various AMPAR subtypes. For example, after treatment with the compound, desensitization values for GluA1 and GluA2 increased notably, indicating a modulation of receptor kinetics that could lead to therapeutic benefits in conditions like epilepsy and neurodegenerative diseases .
Table 1: Effects on AMPA Receptor Kinetics
Receptor Type | Desensitization Rate (Before) | Desensitization Rate (After) |
---|---|---|
GluA1 | 2.6 ± 0.1 ms | 4.2 ± 0.2 ms |
GluA2 | 2.8 ± 0.1 ms | 4.6 ± 0.2 ms |
GluA1/2 | 4.9 ± 0.1 ms | 6.3 ± 0.2 ms |
GluA2/3 | 2.5 ± 0.1 ms | 3.8 ± 0.2 ms |
Neurological Disorders
The modulation of AMPA receptors by this compound suggests potential applications in treating various neurological conditions such as epilepsy and Alzheimer's disease. For instance, compounds that inhibit AMPA receptor activity have been shown to reduce seizure frequency in animal models . The specific compound may offer advantages over traditional treatments due to its unique mechanism of action and improved selectivity.
Safety Profile
Initial studies indicate a favorable safety profile for this compound, with minimal toxicity observed in both in vitro and in vivo models . This aspect is critical for its development as a therapeutic agent.
Propriétés
IUPAC Name |
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3.ClH/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12;/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLCSBBDVWPSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931992 | |
Record name | 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143692-48-2 | |
Record name | 7H-1,3-Dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143692-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GYKI 53655 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143692482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LY-300168 MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91HGG22IDM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.